physicochemical properties of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
physicochemical properties of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive examination of the core , a molecule of interest within the broader class of pyrazole derivatives known for their diverse biological activities. For professionals in drug discovery and development, a deep understanding of a compound's physicochemical profile is not merely academic; it is the foundation upon which successful therapeutics are built. These properties—including ionization constant (pKa), lipophilicity (logP/logD), and solubility—govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate. This document moves beyond a simple data sheet, offering detailed theoretical underpinnings and field-proven experimental protocols for determining these critical parameters. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and educational resource for scientists aiming to advance compounds from the bench to the clinic.
Introduction: The Nexus of Structure and Function
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antifungal and insecticidal properties.[1][2][3] The subject of this guide, 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, combines this versatile heterocycle with a carboxylic acid functional group, making its physicochemical behavior highly dependent on pH. The journey of a drug molecule from administration to its biological target is a complex odyssey dictated by its intrinsic properties.[4][5] Physicochemical characteristics influence everything from formulation and stability to membrane permeability and target engagement.[6] Therefore, the early and accurate characterization of these properties is a cornerstone of modern, rational drug design, helping to mitigate late-stage attrition and de-risk development programs.[7][8]
Core Molecular and Physical Attributes
A foundational understanding begins with the molecule's basic identity and structure. These attributes are the starting point for all subsequent experimental and predictive work.
Table 1: Core Identification of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 1197631-29-0 | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | |
| Molecular Weight | 216.24 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% (Commercially available) |
| InChI Key | KLZBOPQBGJBTRD-UHFFFAOYSA-N | |
Caption: Chemical structure of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
Melting Point
The melting point is a fundamental indicator of purity and lattice energy. While no experimentally determined value is available in public literature for this specific compound, its determination is straightforward.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute. This slow ramp rate is critical to ensure thermal equilibrium between the sample and the thermometer.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A sharp melting range (e.g., < 2°C) is indicative of high purity.
Ionization Behavior: The pKa Constant
The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for an ionizable drug. It dictates the charge state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and ability to interact with its biological target. This molecule possesses two key ionizable regions: the acidic carboxylic acid group (-COOH) and the basic nitrogen atoms of the pyrazole ring.
Theoretical Underpinnings
The carboxylic acid group is expected to be the primary acidic center, donating a proton to form a carboxylate anion. Aromatic carboxylic acids typically have pKa values in the range of 4-5. The pyrazole ring contains two nitrogen atoms; one is a pyrrole-like nitrogen (part of the N-H tautomer) and the other is a pyridine-like nitrogen. The pyridine-like nitrogen can be protonated, and its basic pKa is generally low (around 2-3). The interplay between these groups determines the net molecular charge at physiological pH (7.4), which is crucial for ADMET properties.
Experimental Determination of pKa (Potentiometric Titration)
Potentiometric titration is a robust and widely accepted method for pKa determination, relying on the measurement of pH as a function of added titrant volume.[9]
Caption: Workflow for experimental pKa determination via potentiometric titration.
Step-by-Step Methodology:
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System Setup: A temperature-controlled beaker containing a magnetic stir bar is used. A calibrated pH electrode and a precision burette containing a standardized titrant (e.g., 0.1 M NaOH) are positioned in the beaker.
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Sample Preparation: A precisely weighed amount of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is dissolved in a suitable solvent system. Due to the potential for low aqueous solubility of the neutral form, a co-solvent system (e.g., methanol/water or DMSO/water) is often required.[10]
-
Titration: The solution is stirred continuously. The titrant (NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point (where moles of NaOH equal moles of acid) is identified from the steepest point of the curve, often by plotting the first derivative (dpH/dV). The pKa is the pH at the half-equivalence point. Specialized software is commonly used to fit the titration curve and calculate the pKa values.
Lipophilicity: Balancing Water and Fat Solubility (logP & logD)
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[5][11] It is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species at a specific pH. For an ionizable compound like this one, logD at pH 7.4 is the more physiologically relevant parameter.
Theoretical Underpinnings
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logP: The ratio of the concentration of the neutral molecule in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
-
logD: The ratio of the concentration of all species (neutral and ionized) in the lipid phase to the concentration in the aqueous phase at a given pH.
According to Lipinski's "Rule of Five," a guideline for oral bioavailability, a logP value of less than 5 is generally preferred.[12] High lipophilicity can lead to poor solubility, increased metabolic turnover, and potential toxicity.[8]
Experimental Determination of logD₇.₄ (Shake-Flask Method)
The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of partitioning.[12][13][14]
Caption: Workflow for the "gold standard" shake-flask logD determination.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Mix equal volumes of the buffer and n-octanol and shake vigorously. Allow the phases to separate completely. This pre-saturation step is crucial because n-octanol has some solubility in water (~4.5 g/L) and vice-versa; failing to pre-saturate leads to volume changes during the experiment and inaccurate results.
-
Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v). Add a small amount of a concentrated stock solution of the test compound (typically in DMSO or methanol) such that the final organic solvent concentration is <1%.
-
Equilibration: Cap the vial and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed to ensure a sharp and complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve is required for accurate quantification.
-
Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration found in the n-octanol phase to the concentration found in the aqueous buffer phase.
Solubility: A Prerequisite for Biological Activity
For a drug to be absorbed and distributed to its site of action, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, leading to formulation challenges and low bioavailability.
Experimental Protocol: Thermodynamic Aqueous Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 for physiological relevance). The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium between the solid and dissolved states is reached.
-
Separation: After equilibration, filter the suspension through a 0.45 µm filter or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility at that pH.
Summary and Integrated Perspective
The true power of physicochemical profiling comes from integrating the individual data points to build a holistic understanding of a compound's potential.
Table 2: Summary of Key Physicochemical Properties and Their Implications
| Parameter | Typical Value Range (Predicted) | Experimental Method | Implication for Drug Development |
|---|---|---|---|
| pKa (acidic) | 4.0 - 5.0 | Potentiometric Titration | Determines charge at physiological pH; influences solubility and receptor binding. |
| pKa (basic) | 2.0 - 3.0 | Potentiometric Titration | Influences charge at low pH (e.g., stomach); less relevant for systemic circulation. |
| logD at pH 7.4 | To be determined | Shake-Flask or RP-HPLC | Key indicator of membrane permeability, protein binding, and metabolic clearance. |
| Aqueous Solubility | To be determined | Shake-Flask Solubility | Defines the maximum concentration achievable in vivo; critical for absorption and formulation. |
| Melting Point | To be determined | Capillary Method | Indicator of crystal lattice stability and purity. |
A hypothetical profile for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid might look like this: with an acidic pKa of ~4.5, the molecule will be >99% ionized (negatively charged) at physiological pH 7.4. This high degree of ionization will likely enhance its aqueous solubility but may limit its passive diffusion across cell membranes. The measured logD₇.₄ will be crucial to understand this balance. If the logD is too low (<0), the compound may struggle to exit the GI tract and enter cells. If it is too high (>3.5), it may have poor solubility and be prone to rapid metabolism. This data-driven insight allows medicinal chemists to make informed decisions, such as designing prodrugs to mask the carboxylic acid or modulating the structure to fine-tune lipophilicity.
Conclusion
The are not merely descriptive data points but are predictive tools that form the bedrock of its potential as a therapeutic agent. Through rigorous, validated experimental protocols for determining pKa, logD, and solubility, researchers can gain a quantitative understanding of the molecule's ADMET profile. This guide provides the necessary theoretical context and practical methodologies to empower scientists to generate high-quality data, enabling a rational, property-driven approach to drug design and candidate selection.
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